六氯合钌(IV)钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .

Synthesis Analysis

Potassium hexachlororuthenate(IV) is synthesized by combining ruthenium (III) chloride with potassium chloride in the presence of chlorine gas .Molecular Structure Analysis

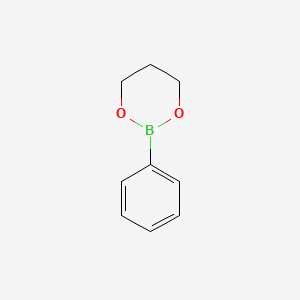

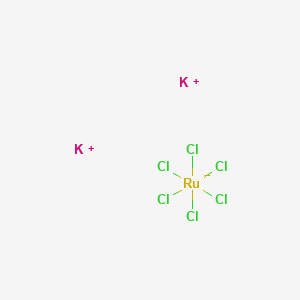

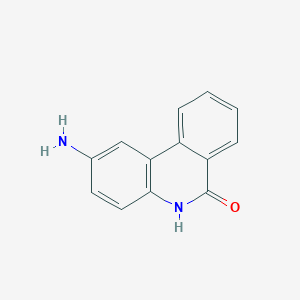

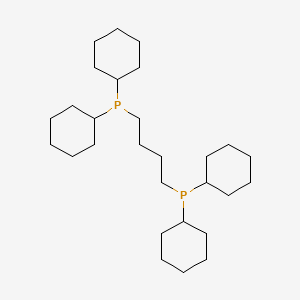

The molecular formula of Potassium hexachlororuthenate(IV) is Cl6K2Ru . The SMILES string representation is [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] .Chemical Reactions Analysis

Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions such as alcohol and aldehyde oxidation . It’s also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .Physical And Chemical Properties Analysis

Potassium hexachlororuthenate(IV) is a dark red to brown crystalline powder . It is soluble in water, alcohol, and acetone .科学研究应用

-

Catalyst in Chemical Synthesis Reactions

- Application : Potassium hexachlororuthenate(IV) is extensively employed as a catalyst in chemical synthesis reactions .

- Method : The compound is used in reactions such as alcohol and aldehyde oxidation . The specific method of application would depend on the particular reaction being catalyzed.

- Results : The use of Potassium hexachlororuthenate(IV) as a catalyst can enhance the efficiency of chemical reactions, although specific results would depend on the reaction .

-

Synthesis of Additional Ruthenium Compounds

- Application : Potassium hexachlororuthenate(IV) is also utilized as a starting point for the synthesis of additional ruthenium compounds including ruthenium (III) oxide .

- Method : The specific method of application would depend on the particular ruthenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful ruthenium compounds .

-

Solar Energy and Water Treatment Applications

- Application : Potassium Hexachlororuthenate (IV) is used in non-aqueous solubility applications such as recent solar energy and water treatment applications .

- Method : The specific method of application would depend on the particular solar energy or water treatment technology being used .

- Results : The use of Potassium Hexachlororuthenate (IV) in these applications can enhance the efficiency of solar energy technologies and improve water treatment processes .

-

Preparation of Other Rhenium Compounds

- Application : Potassium hexachlororuthenate(IV) is commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . It reacts with silver nitrate to produce silver hexachlororuthenate, which in turn decomposes at 400 °C to rhenium(III) chloride .

- Method : The specific method of application would depend on the particular rhenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful rhenium compounds .

-

Bioprocessing and Cell Culture

- Application : Potassium hexachlororuthenate(IV) is used in bioprocessing and cell culture applications .

- Method : The specific method of application would depend on the particular bioprocessing or cell culture technology being used .

- Results : The use of Potassium hexachlororuthenate(IV) in these applications can enhance the efficiency of bioprocessing technologies and improve cell culture processes .

- Preparation of Rhenium Compounds

- Application : Potassium hexachlororuthenate(IV) is commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . It reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium(III) chloride .

- Method : The specific method of application would depend on the particular rhenium compound being synthesized .

- Results : The use of Potassium hexachlororuthenate(IV) in this way allows for the creation of other useful rhenium compounds .

安全和危害

Potassium hexachlororuthenate(IV) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice .

属性

IUPAC Name |

dipotassium;hexachlororuthenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNQIIEFUNTQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororuthenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororuthenate(IV) | |

CAS RN |

23013-82-3 |

Source

|

| Record name | Ruthenate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)